molecular formula C12H21NO4 B1593201 Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 890849-27-1

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B1593201
M. Wt: 243.3 g/mol
InChI Key: LEOQXSJKDMPQCT-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.299 . The compound is also known by other synonyms such as “1-Boc-3-pyrrolidineacetic acid methyl ester” and "Methyl 1-Boc-3-pyrrolidine acetate" .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 304.8±15.0 °C at 760 mmHg . The compound is in liquid form . It has a flash point of 138.1±20.4 °C .

Scientific Research Applications

Photooxidation and Synthesis of Prodigiosin

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been used in photooxidation reactions. Specifically, its reaction with singlet oxygen forms a peroxidic intermediate, which can be coupled with nucleophiles to yield 5-substituted pyrroles. These pyrroles are essential precursors for prodigiosin, a notable tripyrrole compound with various potential applications, including as an anticancer agent. Such research highlights the compound's role in the synthesis of complex organic structures (Wasserman et al., 2004).

Anti-inflammatory Applications

In another study, tert-butyl esters related to 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate were synthesized and evaluated for their anti-inflammatory properties. Some compounds showed potent anti-inflammatory activities comparable to established drugs like indomethacin, but with reduced ulcerogenic effects, suggesting potential therapeutic applications (Ikuta et al., 1987).

Nitrile Anion Cyclization for Synthesis of Pyrrolidines

Tert-butyl derivatives, including those related to 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, have been used in nitrile anion cyclization strategies. This method is employed to synthesize N-tert-butyl disubstituted pyrrolidines, valuable for their potential pharmaceutical applications. Such synthesis approaches are significant for developing efficient routes to complex organic compounds (Chung et al., 2005).

X-Ray and DFT Analyses

The compound and its derivatives have been studied using X-ray crystallography and Density Functional Theory (DFT) analyses. These studies provide insights into the molecular and crystal structures of related compounds, which are crucial for understanding their chemical properties and potential applications (Çolak et al., 2021).

Supramolecular Assemblies and Weak Interactions

Research has also been conducted on 3-oxopyrrolidines analogues, where tert-butyl substitutions play a role. The studies focus on understanding how these substitutions influence supramolecular assemblies and weak intermolecular interactions. This research is significant for the development of novel materials and pharmaceuticals (Samipillai et al., 2016).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQXSJKDMPQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623361
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

CAS RN

890849-27-1
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid (500 mg, 2.18 mmol, Astatec Pharmaceutical Technology Co.) in DMF (10 mL) was added methyl iodide (1634, 2.62 mmol, Sigma-Aldrich) and K2CO3 (904 mg, 6.53 mmol). These ingredients were stirred at a temperature of about 25° C. for 1 h after which the reaction mixture was quenched with water (20 mL), extracted three times with EtOAc (20 mL for each extraction), washed twice with water (20 mL for each wash), washed with saturated aqueous NaCl (10 mL), dried (MgSO4), and concentrated under reduced pressure to provide tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate as an oil. To a mixture of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (2.18 mmol) in dioxane (10 mL) at a temperature of about 25° C. was added 4N HCl in dioxane (10.8 mmol). Then the reaction mixture was stirred at 50° C. for 2 h. Thereafter, the mixture was concentrated under reduced pressure to provide 380 mg of the hydrochloride of methyl 2-(pyrrolidin-3-yl)acetate as a colorless oil (yield 96% for two steps), the identity of which was confirmed using 1H NMR and LC/MS.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.62 mmol
Type
reactant
Reaction Step Two
Name
Quantity
904 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Wein, M Petrera, L Allmendinger, G Höfner… - …, 2016 - Wiley Online Library
Well‐known inhibitors of the γ‐aminobutyric acid (GABA) transporter GAT1 share a common scaffold of a small cyclic amino acid linked by an alkyl chain to a moiety with two aromatic …

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